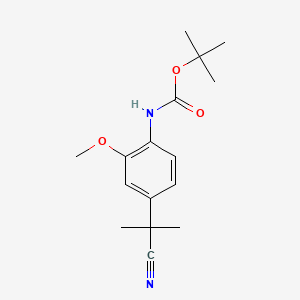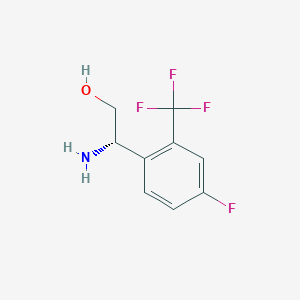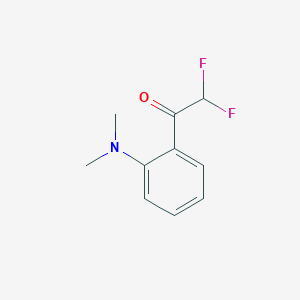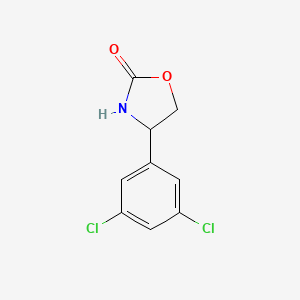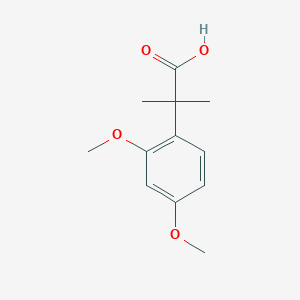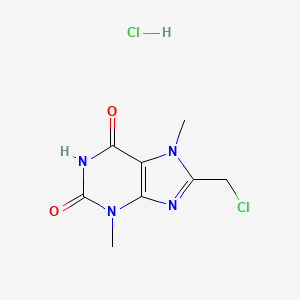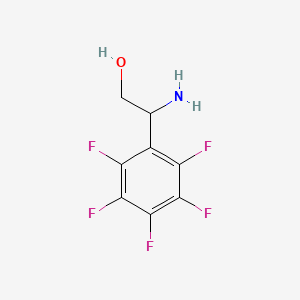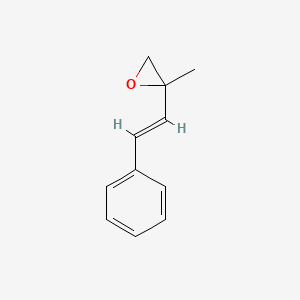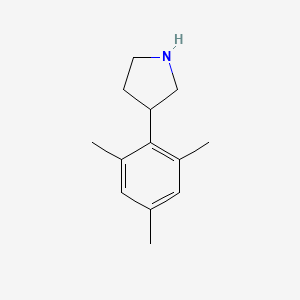
4-Isocyano-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyano-1,1-dimethylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an isocyano group (-NC) attached to the cyclohexane ring, which is further substituted with two methyl groups at the 1-position. The molecular formula of this compound is C9H15N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with a suitable isocyanide reagent. One common method is the dehydration of 1,1-dimethylcyclohexanol using phosphorus oxychloride (POCl3) to form the corresponding cyclohexene intermediate, followed by the addition of an isocyanide reagent such as tert-butyl isocyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Isocyano-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can lead to the formation of amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Isocyanates or nitriles.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isocyano-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanides.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isocyano-1,1-dimethylcyclohexane involves its reactivity with various chemical species. The isocyano group is highly reactive and can participate in a range of chemical reactions, including nucleophilic addition, cycloaddition, and radical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
4-Isocyano-1,1-dimethylcyclohexane can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: Lacks the isocyano group and has different reactivity and applications.
4-Isocyano-1-methylcyclohexane: Similar structure but with only one methyl group, leading to different steric and electronic properties.
Cyclohexyl isocyanide: Lacks the methyl groups, resulting in different reactivity and applications.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4-isocyano-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-9(2)6-4-8(10-3)5-7-9/h8H,4-7H2,1-2H3 |
InChI Key |
XSQMRWUEVIPPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)[N+]#[C-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


